molecular formula C23H21NO3 B11676517 ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11676517
M. Wt: 359.4 g/mol
InChI Key: XNGUBIOVOMKPJE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are widely represented in natural compounds and synthetic drugs due to their diverse biological activities. This compound features a benzoindole core with various functional groups, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method includes the Nenitzescu synthesis, which uses enamines and quinones as starting materials. The reaction conditions often involve the use of solvents like cyclopentyl methyl ether (CPME) and catalysts such as zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and greener solvents to minimize environmental impact. The process may also involve purification steps like recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a halogen or alkyl group .

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-benzo[g]indole-3-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C23H21NO3/c1-4-27-23(26)21-15(3)24(16-9-7-8-14(2)12-16)22-18-11-6-5-10-17(18)20(25)13-19(21)22/h5-13,25H,4H2,1-3H3

InChI Key

XNGUBIOVOMKPJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC(=C4)C)C

Origin of Product

United States

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